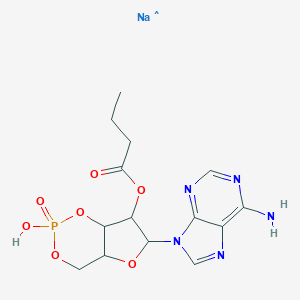

2'-O-Monobutyryladenosine-3', 5'-cyclic Monophosphate Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

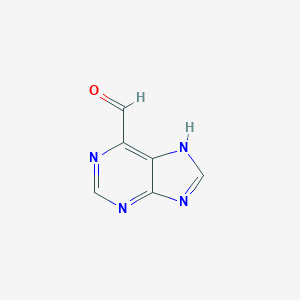

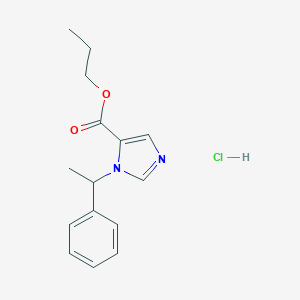

“2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt” is a compound used in various fields of research, including cancer research, neurology, and infectious disease research . It is an impurity of Bucladesine Sodium Salt (B689320), a cell-permeable cAMP analogue that activates cAMP dependent protein kinase (PKA) or the cAMP/PKA signaling pathway .

Physical And Chemical Properties Analysis

The compound is a powder and is soluble in water . It has a storage temperature of -20°C . More specific physical and chemical properties could not be retrieved from the search results.科学的研究の応用

Synthesis and Chemical Properties

Recent literature emphasizes the significant efforts in the synthesis of nucleotides, including cyclic nucleotides like 2'-O-Monobutyryladenosine-3', 5'-cyclic Monophosphate Sodium Salt. Roy et al. (2016) provide a comprehensive review outlining the synthetic approaches for the preparation of nucleotides, highlighting the advancements in chemical synthesis techniques that are crucial for producing various nucleoside analogs, including cyclic nucleotides (Roy et al., 2016). This research is foundational for understanding the chemical properties and synthesis pathways that enable the production and application of cyclic nucleotide analogs in scientific research.

Cellular Signaling and Biological Effects

Cyclic AMP (cAMP) is a critical secondary messenger involved in numerous cellular processes. Studies have shown that cAMP and its analogs play vital roles in regulating cellular behaviors, such as cell growth, differentiation, and response to external stimuli. For instance, Willingham's research highlights the regulatory functions of cAMP on various measurable properties of cells in culture, indicating the molecule's broad regulatory functions across different cell types (Willingham, 1976). This underscores the importance of cyclic nucleotide analogs in modulating cellular activities and their potential in therapeutic applications.

Pharmacological Applications

The modulation of cAMP levels within cells has profound pharmacological implications. Prasad and Sinha (1976) review the effect of sodium butyrate, a compound known to increase intracellular levels of cAMP, on mammalian cells in culture. They discuss how sodium butyrate, through cAMP mediation, induces reversible changes in cell morphology, growth rate, and enzyme activities, which could have implications for the therapeutic use of cAMP analogs in treating various diseases (Prasad & Sinha, 1976).

Implications in Disease Treatment and Drug Discovery

Research into the cAMP signaling pathway, including the use of its analogs like 2'-O-Monobutyryladenosine-3', 5'-cyclic Monophosphate Sodium Salt, has significant implications for disease treatment and drug discovery. Yan et al. (2016) provide insights into how cAMP and its modulation affect disease development, resistance to toxins, cytokine secretion, and pathological phenomena. Their review suggests that targeting the cAMP signaling pathway could lead to new therapeutic approaches and drug discoveries for various diseases (Yan et al., 2016).

特性

InChI |

InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)25-11-10-7(4-23-27(21,22)26-10)24-14(11)19-6-18-9-12(15)16-5-17-13(9)19;/h5-7,10-11,14H,2-4H2,1H3,(H,21,22)(H2,15,16,17); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEXPGXXMNULPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N5NaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585216 |

Source

|

| Record name | PUBCHEM_16219622 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16219622 | |

CAS RN |

55443-13-5 |

Source

|

| Record name | PUBCHEM_16219622 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)

![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)